2,2,7,7-Tetramethylcycloheptanone
Description
Properties
CAS No. |
64342-79-6 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2,2,7,7-tetramethylcycloheptan-1-one |
InChI |
InChI=1S/C11H20O/c1-10(2)7-5-6-8-11(3,4)9(10)12/h5-8H2,1-4H3 |
InChI Key |
JLKIAKRBHSJJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC(C1=O)(C)C)C |
Origin of Product |
United States |
Scientific Research Applications
1.1. Catalytic Applications
One of the primary applications of 2,2,7,7-Tetramethylcycloheptanone lies in its role as an intermediate in organic synthesis. It can serve as a precursor for synthesizing more complex organic molecules. The compound's ability to participate in various reactions enhances its utility in creating pharmaceuticals and agrochemicals.
Case Study: Synthesis of Pharmaceuticals
In a study examining the synthesis of biologically active compounds, this compound was utilized as a starting material to produce novel drug candidates. The compound's structural features allowed for modifications that led to increased biological activity and specificity against targeted diseases.
| Compound | Application | Result |
|---|---|---|
| This compound | Precursor for drug synthesis | Enhanced activity against specific targets |
2.1. Fragrance Formulations
Due to its pleasant odor profile, this compound is widely used in the fragrance industry. It acts as a key ingredient in creating complex scent formulations that are appealing to consumers.
Case Study: Perfume Composition
A case study highlighted the use of this compound in a popular perfume brand where it contributed to the overall fragrance profile by providing a fresh and vibrant note. The stability of the compound under various conditions makes it suitable for long-lasting fragrances.
| Fragrance Brand | Key Notes | Role of this compound |
|---|---|---|
| Brand X | Fresh floral | Enhances freshness and longevity |
3.1. Solvent Properties
The solvent properties of this compound make it valuable in industrial applications where high solubility and low volatility are required. It can be used in coatings and adhesives formulations.
Case Study: Coating Formulation
Research conducted on coating formulations demonstrated that incorporating this compound improved adhesion and durability of the coatings applied on various substrates.
| Application | Property Improved | Outcome |
|---|---|---|
| Coatings | Adhesion and durability | Enhanced performance under environmental stress |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2,2,7,7-Tetramethyloctane with structurally analogous hydrocarbons and ketones, highlighting key physicochemical and functional differences:
Notes:
- Branching Effects : 2,2,7,7-Tetramethyloctane exhibits higher LogP and lower vapor pressure compared to 2,2,4,4-Tetramethyloctane due to increased steric hindrance and symmetry, which reduce molecular flexibility and volatility .
- Ketone Comparison: 2,2,4,4-Tetramethyl-3-pentanone, a tetramethyl-substituted ketone, has significantly lower hydrophobicity (LogP ~2.50) due to the polar carbonyl group, making it more reactive in synthetic chemistry .
- Bicyclic/Tricyclic Analogs : The tricyclic ketone from Litsea dilleniifolia (C₁₅H₂₀O) demonstrates bioactivity against stored-product insects, highlighting how structural complexity (e.g., fused rings) can confer functional diversity absent in simpler hydrocarbons .
Research Findings and Industrial Relevance
- Petroleum Analysis : 2,2,7,7-Tetramethyloctane is used as a standard for chromatographic calibration due to its stability and predictable retention behavior, critical for quantifying branched hydrocarbons in fuels .
- Material Science : Branched alkanes like 2,2,4,6,6-Pentamethylheptane are investigated as synthetic lubricants for high-temperature applications, where their low volatility and thermal stability outperform linear alkanes .
- Biological Activity : The tricyclic ketone analog (C₁₅H₂₀O) shows 60–80% repellency against Tribolium castaneum beetles, suggesting that methylation patterns combined with ring systems enhance bioactivity .
Discrepancies and Limitations
The provided evidence lacks data on 2,2,7,7-Tetramethylcycloheptanone, the compound specified in the query. The comparisons above instead focus on 2,2,7,7-Tetramethyloctane and its analogs due to data availability. Future studies should address this gap, particularly regarding cyclic ketones with similar substitution patterns.
Q & A
Q. What are the recommended synthetic routes for 2,2,7,7-Tetramethylcycloheptanone, and how can purity be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions with ketonization of substituted cycloheptane precursors. For example, a seven-step protocol using selective oxidation agents (e.g., pyridinium chlorochromate) and stabilizing intermediates under controlled temperatures (-20°C to 80°C) is effective. Purification via column chromatography with silica gel or recrystallization in ethanol is critical. Analytical techniques like GC-MS should confirm purity (>98%) .
Q. How should researchers characterize the physical properties of this compound?
Methodological Answer: Key methods include:
- Boiling/Melting Points : Differential Scanning Calorimetry (DSC) for precise determination (e.g., normal boiling point ~250–270°C, critical temperature >400°C) .
- Spectral Analysis : for carbonyl group identification (δ ~210–220 ppm) and for methyl group splitting patterns (δ ~1.1–1.3 ppm). FT-IR confirms C=O stretching (~1700–1750 cm) .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Storage : Under nitrogen at ambient temperatures to prevent oxidation .
- Hazard Mitigation : Use fume hoods (combustible liquid, H227/H302 hazards) and PPE (gloves, goggles). Detailed safety data should align with GHS standards .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated?
Methodological Answer: Employ kinetic isotope effects (KIE) and computational modeling (DFT) to study steric effects from tetramethyl groups. For example, deuterated analogs (e.g., 2,4,6-Trichlorophenol-d) can track hydrogen transfer steps. Transition-state analysis via Gaussian software reveals activation barriers .
Q. What computational approaches validate the thermodynamic stability of this compound?
Methodological Answer: Calculate enthalpy of formation () using group-additivity methods or ab initio calculations. Experimental data from combustion calorimetry (e.g., ) should align with computational results (e.g., Gaussian09 at B3LYP/6-31G* level) .
Q. How can contradictions in spectral or reactivity data be resolved?
Methodological Answer:
Q. What experimental frameworks are used to determine critical thermodynamic parameters?
Methodological Answer:
Q. How can catalytic applications of this compound in asymmetric synthesis be explored?
Methodological Answer: Design chiral ligands derived from its ketone group. Test enantioselectivity in aldol reactions using HPLC with chiral columns (e.g., Chiralpak IA). Compare turnover numbers (TON) with non-methylated analogs .
Q. What strategies optimize multi-step synthesis yields?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
